4-Amino-3,3-dimethylisothiochroman
Description
4-Amino-3,3-dimethylisothiochroman is a bicyclic heterocyclic compound featuring a sulfur atom within its fused benzene-thiomorpholine framework. The amino group at position 4 and the two methyl groups at position 3 confer distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
3,3-dimethyl-1,4-dihydroisothiochromen-4-amine |
InChI |
InChI=1S/C11H15NS/c1-11(2)10(12)9-6-4-3-5-8(9)7-13-11/h3-6,10H,7,12H2,1-2H3 |
InChI Key |
AXWUHFPRRBCIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=CC=CC=C2CS1)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiazole Derivatives (e.g., Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate)
- Structural Differences: Unlike the bicyclic isothiochroman core, thiazoles (e.g., compound 3c in ) are monocyclic five-membered rings containing sulfur and nitrogen.
- Synthesis : Thiazole derivatives are synthesized via cyclization reactions involving thiourea and bromine in acetic acid, whereas isothiochromans typically require ring-closing strategies with sulfur-containing precursors.
- Applications : Thiazoles are widely explored for antimicrobial and anticancer activities due to their planar structure and ability to interact with biological targets. The isothiochroman’s rigid bicyclic framework may offer improved metabolic stability compared to thiazoles.
Triazole Derivatives (e.g., 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole)
- Functional Group Influence: Triazoles () feature a nitrogen-rich aromatic ring, contrasting with the sulfur-centric isothiochroman. The dichlorophenoxy substituents in the triazole derivative introduce strong electron-withdrawing effects, whereas the dimethyl groups in the isothiochroman are electron-donating .
- Biological Activity: Triazoles are known for antifungal and antiviral properties. The absence of halogen substituents in 4-amino-3,3-dimethylisothiochroman may reduce toxicity but limit broad-spectrum activity.
Fluorinated Phenols (e.g., 4-Amino-3,5-difluoro-phenol)
- Substituent Effects: Fluorine atoms in 4-amino-3,5-difluoro-phenol () increase acidity and enhance binding to hydrophobic pockets in proteins. In contrast, the dimethyl groups in the isothiochroman improve lipophilicity without significantly altering acidity .
- Physical Properties: Property 4-Amino-3,5-difluoro-phenol this compound (Predicted) Melting Point 147–150°C Likely >150°C (due to bicyclic rigidity) Solubility Sparingly in DMSO Moderate in polar aprotic solvents
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